N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-10-3-4-11-19(16)15-9-5-8-14(12-15)18-17(21)13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKKABSTMYSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps. One practical method starts with inexpensive 4-chloronitrobenzene and piperidine. The process involves an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . This method is efficient and practical, occurring under mild conditions and often not requiring column chromatography purification .
Chemical Reactions Analysis
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions often involve modifications to the piperidine ring or the cyclopentanecarboxamide moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to inhibit specific enzymes or receptors. For instance, derivatives of this compound have been studied for their anticoagulant properties, making them potential candidates for the treatment of thromboembolic diseases .
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of blood coagulation factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, the compound can reduce thrombin generation and platelet aggregation, thereby exerting its anticoagulant effects .
Comparison with Similar Compounds
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be compared with other similar compounds such as apixaban, which also contains a piperidine ring and acts as a factor Xa inhibitor. this compound is unique due to its specific structural features and the presence of the cyclopentanecarboxamide moiety . Other similar compounds include N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, which shares a similar core structure but differs in its substituents .
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core with a 2-oxopiperidine moiety attached to a phenyl group. The structural formula can be represented as follows:
- Molecular Formula :
- Molecular Weight : 286.37 g/mol
- CAS Number : 7687609
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The 2-oxopiperidine group may enhance binding affinity to specific receptors, while the cyclopentanecarboxamide structure contributes to its pharmacokinetic properties.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Analgesic Properties : Preliminary research suggests that this compound may have analgesic effects, possibly by modulating pain pathways in the central nervous system.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Analgesic | Reduces pain responses in animal models | |
| Neuroprotective | Protects neurons from oxidative damage |
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting a mechanism involving serotonin reuptake inhibition.
Study 2: Analgesic Properties
In a controlled experiment, this compound was tested for its analgesic effects using the hot plate test. Results showed a notable increase in latency to respond to pain stimuli compared to control groups, indicating potential use as a pain management agent.
Study 3: Neuroprotection
A recent investigation into the neuroprotective properties revealed that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. These findings suggest its potential application in treating neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, including cyclopentanecarboxylic acid activation, coupling with substituted anilines, and introduction of the 2-oxopiperidinyl moiety. Key parameters for optimization include:
- Temperature control (60–80°C for amide bond formation) to minimize side reactions.
- Solvent selection (e.g., DMF or DMSO for polar intermediates) to enhance solubility and reaction efficiency.
- Catalyst use (e.g., DCC or EDC for carbodiimide-mediated coupling).
- Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.
Characterization via -NMR, -NMR, and HRMS is critical for structural validation .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
Answer: Standard protocols include:
- Nuclear Magnetic Resonance (NMR): -NMR (500 MHz) and -NMR (125 MHz) in deuterated solvents (e.g., CDCl) to confirm proton/carbon environments.
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification.
- Infrared Spectroscopy (IR): Identification of amide C=O stretches (~1650–1700 cm) and other functional groups.
Advanced hyphenated techniques (e.g., LC-MS) can detect trace impurities .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer: Methodological steps include:
- Solubility screening in buffers (PBS, pH 7.4) and organic solvents (DMSO) using nephelometry.
- Stability studies under physiological conditions (37°C, 5% CO) via HPLC-UV over 24–72 hours.
- LogP determination (shake-flask method) to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer: SAR strategies include:
- Functional group substitution: Replacing the cyclopentane ring with cyclohexane or introducing electron-withdrawing groups (e.g., -F, -Cl) to modulate target affinity.
- Stereochemical modifications: Enantioselective synthesis to evaluate chiral center impacts on potency (e.g., via chiral HPLC or asymmetric catalysis).
- Pharmacophore mapping: Computational docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites).
Biological validation via enzyme inhibition assays (IC) and cell-based models is essential .
Q. What experimental approaches resolve contradictions between computational binding predictions and observed in vitro activity?
Answer: Discrepancies arise from force field inaccuracies or solvation effects. Solutions include:
- Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility.
- Surface Plasmon Resonance (SPR): Direct measurement of binding kinetics (, ) and affinity ().
- Mutagenesis studies: Altering putative binding residues in the target protein (e.g., tyrosine kinases) to validate interaction hotspots .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Answer: A tiered approach involves:
- Pharmacokinetic profiling: IV/PO administration in rodent models with blood sampling for LC-MS/MS analysis (AUC, , bioavailability).
- Toxicology screening: Acute toxicity (LD) and subchronic studies (28-day repeat dose) with histopathology and serum biomarkers (ALT, AST).
- Metabolite identification: Liver microsome assays and UPLC-QTOF-MS to detect phase I/II metabolites .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
Answer: Scale-up hurdles include low yields and exothermic reactions. Mitigation involves:
- Flow chemistry: Continuous processing for heat-sensitive steps (e.g., nitration).
- Design of Experiments (DoE): Statistical optimization of parameters (temperature, stoichiometry).
- Green chemistry: Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) to improve safety and sustainability .
Methodological Resources
- Synthesis Protocols: Refer to multi-step procedures in , and 13 for detailed reaction schemes.
- Data Analysis: Use Gaussian 16 for DFT calculations or Schrödinger Suite for docking studies .
- Biological Assays: Standardize protocols per NIH guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
